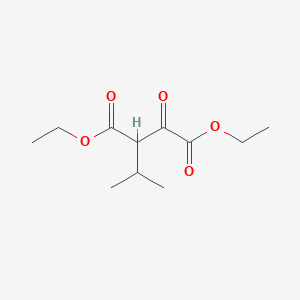

Diethyl 2-isopropyl-3-oxosuccinate

Description

Contextualization of Diethyl 2-isopropyl-3-oxosuccinate within the Landscape of β-Ketoesters

β-Ketoesters are a class of organic compounds characterized by a ketone functional group located on the carbon atom beta to an ester group. This arrangement imparts a unique reactivity to the molecule. researchgate.net These compounds are considered essential building blocks in organic synthesis because they possess both electrophilic and nucleophilic reactive sites. researchgate.netresearchgate.net The hydrogen on the α-carbon (the carbon between the two carbonyl groups) is acidic, allowing for the easy formation of an enolate ion, which acts as a nucleophile.

This compound, with its IUPAC name diethyl 2-oxo-3-propan-2-ylbutanedioate, is a specific and structurally distinct member of this class. nih.gov It features two ethyl ester groups and a defining isopropyl substituent at the α-position. This isopropyl group introduces steric bulk, which can influence the compound's reactivity and the stereochemical outcome of its reactions compared to simpler, un-substituted or methyl-substituted β-ketoesters. Like other compounds in its class, it exhibits keto-enol tautomerism, where it can exist as an equilibrium mixture of the ketone form and the enol form. mdpi.com The presence of both ketone and ester functionalities allows for a wide range of chemical transformations, making it a versatile tool for synthetic chemists. semanticscholar.org

Historical Development and Early Investigations of 2-Oxosuccinate Derivatives

The study of compounds related to this compound dates back over a century. Early investigations into similar molecules, such as diethyl 2-cyano-3-oxosuccinate, were first reported in 1901. mdpi.comresearchgate.net The synthesis of these molecules has historically relied on classic organic reactions. The Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base, has been a foundational method for producing β-ketoesters. researchgate.net For instance, the condensation of diethyl oxalate (B1200264) with an appropriate ester like ethyl isovalerate would be a logical, traditional route to the 2-isopropyl-3-oxosuccinate backbone.

The broader class of 2-oxosuccinate derivatives gained importance as chemists recognized their utility in building more complex molecular frameworks. Research in the early and mid-20th century focused on exploring the reactivity of the activated methylene (B1212753) group and the differential reactivity of the ketone and ester carbonyls. These early studies laid the groundwork for the use of these compounds as key intermediates in multi-step syntheses, a role they continue to play in modern chemistry. researchgate.net

Significance of this compound as a Synthetic Intermediate and Precursor

The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its structure is a valuable scaffold for constructing more elaborate molecules, including various heterocyclic compounds, which are core components of many pharmaceuticals. ntu.edu.sg

A key area of application is in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Research has shown that related α-substituted β-ketoesters, such as diethyl 2-methyl-3-oxosuccinate, can be reduced by enzymes from microorganisms like Saccharomyces fermentati. tandfonline.com This biocatalytic reduction is highly stereoselective, yielding optically active α-methyl β-hydroxy esters with excellent enantiomeric excess. tandfonline.com This process is NADPH-dependent and highlights the potential for this compound to serve as a precursor to chiral building blocks containing a hydroxyl group and two stereocenters, which are valuable in drug synthesis.

Furthermore, the general reactivity of β-ketoesters allows them to participate in a wide array of chemical reactions. These include alkylations, palladium-catalyzed allylic substitutions, and condensations, which are fundamental transformations in organic synthesis. nih.govorganic-chemistry.org The presence of the isopropyl group can be exploited to direct the stereochemistry of these reactions, adding to the compound's utility as a sophisticated building block.

Overview of Key Academic Research Domains Involving this compound

The application of this compound and its close analogs spans several key domains of academic research:

Biocatalysis and Enzyme Research: As demonstrated by studies on the asymmetric reduction of similar substrates, this compound is relevant to the field of biocatalysis. tandfonline.com Researchers investigate the use of enzymes to perform stereoselective transformations that are often difficult to achieve with traditional chemical methods. The enzymatic reduction of this compound would be a subject of study for producing chiral synthons. tandfonline.com

Metabolic Engineering and Systems Biology: The compound has been identified as a metabolite in yeast metabolic pathways. Specifically, it appears in genome-scale models of Saccharomyces species in reactions related to the biosynthesis of branched-chain amino acids. biorxiv.org This links the compound to research in metabolic engineering, where scientists aim to understand and manipulate the metabolic networks of microorganisms for the production of valuable chemicals.

Organic and Medicinal Chemistry: Due to its role as a versatile synthetic precursor, the compound is intrinsically linked to organic synthesis. semanticscholar.org Research groups focused on the total synthesis of natural products or the development of new pharmaceuticals may use it as a starting material or a key intermediate to construct complex molecular architectures, particularly heterocyclic systems. researchgate.netntu.edu.sg

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | diethyl 2-oxo-3-propan-2-ylbutanedioate |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 8 |

Data sourced from PubChem. nih.gov

Common Reactions of β-Ketoester Intermediates

| Reaction Type | Description |

| Alkylation | Introduction of an alkyl group at the α-carbon via its enolate. |

| Asymmetric Reduction | Stereoselective reduction of the ketone to a secondary alcohol, often using biocatalysts. tandfonline.com |

| Decarboxylation | Removal of one of the ester groups (after hydrolysis) to yield a β-keto acid, which can then decarboxylate to a ketone. |

| Heterocycle Synthesis | Condensation with dinucleophiles (e.g., hydrazine (B178648), urea) to form five- or six-membered rings. researchgate.net |

| Palladium-Catalyzed Reactions | Allylic substitution reactions at the α-carbon. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-oxo-3-propan-2-ylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-5-15-10(13)8(7(3)4)9(12)11(14)16-6-2/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPWTEHAHKQULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2 Isopropyl 3 Oxosuccinate

Classical Approaches to Diethyl 2-isopropyl-3-oxosuccinate Synthesis

Traditional methods for synthesizing this compound have historically relied on well-established condensation reactions. These approaches are foundational in organic synthesis and continue to be relevant in many laboratory settings.

Condensation Reactions: Ethyl Valerate and Diethyl Oxalate (B1200264) Approaches

A primary and well-documented method for the synthesis of this compound is the Claisen condensation of ethyl isovalerate with diethyl oxalate. google.comoup.com This reaction is typically carried out in the presence of a strong base, such as an alkali metal alkoxide like sodium ethoxide. google.com The base facilitates the deprotonation of the α-carbon of ethyl isovalerate, forming an enolate ion. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group leads to the formation of the β-keto ester product. google.comlibretexts.org

The reaction is generally performed in an anhydrous solvent, such as toluene (B28343), to prevent side reactions involving water. google.com The temperature is typically controlled, for instance, by maintaining it at 35°C during the addition of the reactants. google.com Mixed Claisen reactions of this type are most effective when one of the ester components, in this case, diethyl oxalate, has no α-hydrogens and therefore cannot self-condense. libretexts.org

Reaction Scheme: EtOOC-CH(CH₃)₂ + EtOOC-COOEt + NaOEt → EtOOC-CO-CH(CH(CH₃)₂)-COOEt + EtOH + Na⁺

A typical laboratory procedure involves adding a mixture of ethyl isovalerate and diethyl oxalate to a suspension of sodium ethoxide in a suitable solvent like anhydrous toluene. google.com

| Reactant | Role | Key Features |

| Ethyl Isovalerate | Nucleophile (Donor) | Provides the α-carbon for enolate formation. |

| Diethyl Oxalate | Electrophile (Acceptor) | Lacks α-hydrogens, preventing self-condensation. libretexts.org |

| Sodium Ethoxide | Base | Promotes the formation of the enolate ion. google.com |

| Anhydrous Toluene | Solvent | Provides an inert medium for the reaction. google.com |

Reaction of 2-Pyruvic Acid with Ethyl Glycolate Pathway

An alternative, though less commonly detailed in readily available literature, involves a multi-step pathway starting from 2-pyruvic acid and ethyl glycolate. One described route suggests the initial reaction of these two precursors to form an intermediate, 2-acetylpropionic acid ethyl ester. This intermediate is then subjected to an oxidation step, for instance using hydrogen peroxide, to yield the final product, this compound.

Modern Innovations in this compound Preparation

Contemporary synthetic chemistry aims to improve upon classical methods by focusing on aspects like catalytic efficiency, environmental impact, and scalability. These modern innovations are crucial for both academic research and industrial-scale production.

Optimized Catalytic Systems for Enhanced Yields and Selectivity

Modern advancements in the synthesis of β-keto esters, including derivatives like this compound, often focus on optimizing the catalytic systems. While specific literature on optimized catalysts for this exact molecule is sparse, general principles for related reactions can be applied. For instance, in reactions involving Claisen-type condensations, the choice of base and reaction conditions is critical. The use of alternative bases to sodium ethoxide, such as lithium or potassium alkoxides, can influence the reaction's kinetics and yield. google.com

Furthermore, the development of heterogeneous catalysts for condensation reactions is an area of active research. These catalysts can simplify product purification and catalyst recovery, which is particularly important for industrial applications. For related syntheses, metal catalysts are sometimes employed to enhance regioselectivity and yield.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves designing processes that are less hazardous and more environmentally benign. wordpress.com Key considerations include the use of safer solvents, reducing energy consumption, and minimizing waste.

For the Claisen condensation, replacing traditional solvents like toluene with greener alternatives is a primary goal. While specific examples for this synthesis are not prevalent, research into similar reactions explores the use of ionic liquids or solvent-free conditions. The overarching principle is to use and generate substances with minimal toxicity to human health and the environment. wordpress.com Another aspect is atom economy; the Claisen condensation itself is a relatively atom-economical reaction, but the use of a stoichiometric base like sodium ethoxide generates salt byproducts. Catalytic approaches would represent a significant improvement in this regard.

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents | Replacing hazardous solvents like toluene with more benign alternatives. |

| Energy Efficiency | Optimizing reaction conditions to proceed at lower temperatures and pressures. |

| Waste Prevention | Utilizing catalytic methods to reduce the formation of salt byproducts from stoichiometric bases. |

| Atom Economy | Designing reactions, like the Claisen condensation, that incorporate a high proportion of reactant atoms into the final product. |

Large-Scale Production Methodologies for Academic and Industrial Applications

The transition from laboratory-scale synthesis to large-scale production for academic and industrial purposes requires robust and optimized methodologies. For this compound, this would involve scaling up the Claisen condensation reaction. google.com Industrial production methods often mirror the laboratory synthesis but are optimized for factors like cost, safety, and efficiency.

Some chemical suppliers indicate a significant production capacity for this compound, with capabilities reaching metric ton quantities per day. lookchem.com This level of production suggests the use of large-scale reactors and potentially continuous flow processes instead of batch processing to improve efficiency and consistency. lookchem.com The purification of the final product on a large scale would likely involve distillation under reduced pressure. google.com

Comparison of Synthetic Efficiency and Scalability of Various Routes

The synthesis of β-keto esters such as this compound can be accomplished through several synthetic strategies. The selection of a particular route is often dictated by factors such as precursor availability, desired yield, reaction conditions, and the ease of scaling the process from laboratory to industrial production. The primary methods for comparison include the classical Claisen condensation and other modern catalytic approaches.

Claisen Condensation

The most conventional and specifically reported method for preparing this compound is the Claisen condensation. google.com This reaction involves the base-mediated condensation of two ester molecules. For the synthesis of the title compound, the reaction proceeds between ethyl isovalerate and diethyl oxalate. google.com An alkali metal alkoxide, such as sodium ethoxide, serves as the base to deprotonate the α-carbon of ethyl isovalerate, which then acts as a nucleophile attacking the carbonyl carbon of diethyl oxalate. google.comyoutube.com The reaction is typically conducted in an anhydrous solvent like toluene. google.com

The efficiency of the Claisen condensation can be influenced by several factors. The choice of base is crucial; it must be sterically unhindered enough to deprotonate the ester but should not participate in competing side reactions like saponification. youtube.com The pKa of the ester's α-hydrogen is relatively high (around 25), meaning that a strong base is required. youtube.com While effective, traditional Claisen condensations may require stoichiometric amounts of base and can sometimes result in moderate yields, especially when dealing with sterically hindered substrates. For instance, the synthesis of the related Diethyl 2-cyano-3-oxosuccinate via Claisen condensation reports a yield of 41%. researchgate.net Scalability can be a concern due to the need for strictly anhydrous conditions and the handling of reactive sodium ethoxide.

Alternative Routes for β-Keto Esters

While not specifically detailed for this compound, other synthetic methodologies for structurally similar β-keto esters offer potential alternatives with varying degrees of efficiency and scalability.

One-Pot Double Michael Addition-Dieckmann Condensation: For cyclic β-keto esters, a highly efficient and scalable one-pot methodology has been developed. acs.orgorganic-chemistry.orgnih.gov This tandem reaction, promoted by potassium tert-butoxide, can form multiple carbon-carbon bonds in a single process, achieving yields of 70-92% in short reaction times (0.25–3 hours). acs.orgorganic-chemistry.org This approach is noted for its operational simplicity and high efficiency, making it attractive for large-scale synthesis. organic-chemistry.orgnih.gov Although this specific reaction leads to cyclic products, the principles of tandem reactions highlight a pathway for improving synthetic efficiency.

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions: Modern organocatalysis offers milder and more atom-economical routes. NHC-catalyzed cross-coupling of aldehydes with α-imino esters has been developed for the synthesis of α-amino-β-keto esters. beilstein-journals.org This method proceeds under mild conditions, tolerates a range of functional groups, and is highly atom-efficient. beilstein-journals.org While this produces an amino derivative, it showcases the potential of organocatalysis to construct the β-keto ester core with high efficiency.

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of the synthetic routes discussed. Data for the Claisen condensation is based on reports for the target molecule and closely related analogs, while data for alternative routes are derived from syntheses of other β-keto esters.

| Synthetic Route | Reactants | Key Reagents/Catalyst | Typical Yield | Reaction Conditions | Scalability & Efficiency Notes |

| Claisen Condensation | Ethyl isovalerate, Diethyl oxalate | Sodium ethoxide | Moderate (e.g., 41% for a related analog researchgate.net) | Anhydrous toluene, 35°C google.com | Established and direct route. Requires stoichiometric strong base and anhydrous conditions, which can pose scalability challenges. google.comyoutube.com |

| Double Michael Addition-Dieckmann Condensation | Benzylic nitriles/esters, Methyl acrylate | Potassium tert-butoxide | 70-92% acs.orgorganic-chemistry.org | Room temperature, short reaction times (0.25-3h) acs.orgorganic-chemistry.org | High-yielding and operationally simple one-pot process. Proven to be scalable and efficient for cyclic β-keto esters. acs.orgorganic-chemistry.orgnih.gov |

| NHC-Catalyzed Cross-Aza-Benzoin Reaction | Aldehydes, α-Imino ester | N-Heterocyclic Carbene (NHC) | Moderate to good beilstein-journals.org | Mild basic conditions beilstein-journals.org | Atom-efficient and tolerant of various functional groups. Represents a modern, catalytic approach with potential for green chemistry principles. beilstein-journals.org |

Chemical Reactivity and Mechanistic Pathways of Diethyl 2 Isopropyl 3 Oxosuccinate

Keto-Enol Tautomerism in Diethyl 2-isopropyl-3-oxosuccinate and Related 2-Oxosuccinates

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol tautomers. libretexts.orgmasterorganicchemistry.com This equilibrium is a fundamental aspect of its chemistry, influencing its reactivity and spectroscopic properties.

Factors Influencing Tautomeric Equilibria (Steric and Electronic Effects)

The position of the keto-enol equilibrium is governed by a delicate interplay of steric and electronic factors. researchgate.net

Steric Effects: The bulky isopropyl group at the α-position introduces significant steric hindrance. This steric strain can be partially alleviated in the enol form, where the hybridization of the α-carbon changes from sp³ to sp², leading to a more planar geometry. However, this same steric bulk may also hinder the planarity required for optimal conjugation in the enol form.

Electronic Effects: The two electron-withdrawing ester groups play a crucial role in stabilizing the enolate intermediate, which is central to the tautomerization process. libretexts.org Electron-withdrawing substituents are known to favor the enol form in related systems. The ability of these ester groups to delocalize the negative charge of the enolate through resonance significantly influences the position of the tautomeric equilibrium.

The equilibrium is also sensitive to the solvent's polarity. Less polar solvents tend to favor the enol form through the formation of intramolecular hydrogen bonds, a phenomenon observed in similar β-keto esters. masterorganicchemistry.com

Spectroscopic Signatures of Keto and Enol Forms

The keto and enol tautomers of this compound can be distinguished using various spectroscopic techniques, primarily NMR and IR spectroscopy. escholarship.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the enol form is characterized by a distinctive signal for the enolic hydroxyl proton, typically appearing as a broad singlet at a downfield chemical shift. researchgate.netmdpi.com The vinyl proton of the enol form would also produce a characteristic signal. In contrast, the keto form would show a signal for the α-hydrogen. The integration of these signals allows for the quantification of the keto-enol ratio in a given solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum also provides clear evidence for both tautomers. The keto form will exhibit a signal for the ketonic carbonyl carbon at a characteristic downfield position. The enol form, on the other hand, will show signals for the sp²-hybridized carbons of the double bond. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between the two forms through their characteristic vibrational frequencies. The keto form will display a strong absorption band for the C=O stretch of the ketone. The enol form will show a C=C stretching vibration and a broad O-H stretching band due to the hydroxyl group. researchgate.netmdpi.com

Nucleophilic Addition Reactions of the Ketone Moiety

The ketone carbonyl group in this compound is a primary site for nucleophilic attack, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Reaction with Hydrides and Other Reducing Agents

The ketone can be selectively reduced to a secondary alcohol using various reducing agents.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent protonation during workup yields the corresponding alcohol. It is important to note that under more forcing conditions, LiAlH₄ can also reduce the ester groups.

Table 1: Reduction of this compound

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | Diethyl 2-isopropyl-3-hydroxysuccinate |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Isopropylbutane-1,2,4-triol |

Carbon Nucleophile Additions and Carbon-Carbon Bond Formation

The reaction of this compound with carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, is a powerful method for constructing new carbon-carbon bonds. adichemistry.comsigmaaldrich.com

Grignard Reagents (RMgX): Grignard reagents add to the ketone carbonyl to form a tertiary alcohol after acidic workup. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon. adichemistry.com

Organolithium Reagents (RLi): Similar to Grignard reagents, organolithium reagents are potent nucleophiles that readily add to the ketone, also affording tertiary alcohols upon workup.

These reactions provide a versatile route to a variety of substituted succinate (B1194679) derivatives.

Transformations Involving Ester Groups

The two diethyl ester groups in the molecule are also susceptible to nucleophilic attack, although they are generally less reactive than the ketone. masterorganicchemistry.com

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to the corresponding carboxylic acids. Basic hydrolysis, or saponification, proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl groups of the esters can be exchanged with other alkyl groups. This equilibrium-driven process is known as transesterification.

Reduction: As mentioned earlier, strong reducing agents like LiAlH₄ can reduce the ester groups to primary alcohols. This reaction typically requires harsher conditions than the reduction of the ketone.

Reaction with Grignard Reagents: While the primary reaction with Grignard reagents occurs at the more reactive ketone carbonyl, with an excess of the Grignard reagent and under suitable conditions, addition to the ester groups can also occur, leading to the formation of tertiary alcohols. masterorganicchemistry.com This reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com

Hydrolysis and Transesterification Pathways

The ester groups of this compound are subject to hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid, 2-isopropyl-3-oxosuccinic acid. This reaction is a standard ester hydrolysis mechanism, involving nucleophilic acyl substitution. In a synthetic context, this hydrolysis is often a deliberate step. For instance, in the synthesis of various 2-oxo acids, related diethyl 2-alkyl-3-oxosuccinate products are formed via Claisen condensation and are subsequently hydrolyzed and decarboxylated under reflux with hydrochloric acid to yield the final product. oup.com

Transesterification, the exchange of the ethyl group of the ester with another alcohol, can also occur. This reaction is catalyzed by either acid or base and proceeds through a similar nucleophilic acyl substitution mechanism. The equilibrium of this reaction can be controlled by using a large excess of the desired alcohol. While specific studies detailing the transesterification of this compound are not prevalent, the reactivity is analogous to that of similar β-keto esters like dimethyl 2-oxosuccinate.

Aminolysis and Amidation Reactions

The ester functionalities of this compound can react with amines in a process known as aminolysis to form amides. google.com This nucleophilic substitution reaction involves the attack of the amine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group. The resulting product would be a mono- or di-amide derivative of 2-isopropyl-3-oxosuccinate. This type of transformation is fundamental in the synthesis of various nitrogen-containing compounds. For example, the general class of β-keto esters can be converted to amide derivatives, which are valuable intermediates in pharmaceutical synthesis. google.com In some multi-step syntheses involving related oxosuccinates, amide coupling reactions are employed after initial transformations of the ester groups. biorxiv.orgacs.org

Oxidative Transformations of this compound

This compound can undergo oxidative transformations. The ketone group can be oxidized, although this typically requires strong oxidizing agents and may lead to cleavage of the carbon-carbon bond. More commonly, the molecule as a whole can be subject to oxidative conditions. For example, it can be oxidized to form the corresponding carboxylic acids. Reagents like hydrogen peroxide have been mentioned as potential oxidants for this transformation.

In a biochemical context, the parent molecule, 2-isopropyl-3-oxosuccinate, is an intermediate in the biosynthesis of leucine (B10760876). hmdb.caumaryland.edu It is formed from the oxidative decarboxylation of (2R,3S)-3-isopropylmalate, a reaction catalyzed by 3-isopropylmalate dehydrogenase. This enzymatic oxidation is a key step in the metabolic pathway. hmdb.cakegg.jp

Stereochemical Considerations in Reactions of this compound

The structure of this compound contains a stereocenter at the C2 position, where the isopropyl group is attached. This introduces chirality into the molecule and has significant implications for its reactions, particularly in biological systems and asymmetric synthesis.

Formation of Chiral Centers and Diastereoselectivity

Reactions involving the ketone group of this compound can lead to the formation of a new stereocenter at the C3 position. For example, the reduction of the ketone to a hydroxyl group creates a dihydroxy compound with two stereocenters. The relationship between the pre-existing stereocenter at C2 and the newly formed one at C3 can result in the formation of diastereomers (syn and anti).

Studies on the reduction of analogous compounds, such as Diethyl 2-methyl-3-oxosuccinate, by yeasts like Saccharomyces fermentati have shown the formation of optically active hydroxy esters with two chiral centers. tandfonline.com The reduction can produce a mixture of syn- and anti-β-hydroxy esters, and the ratio of these diastereomers is dependent on the specific yeast strain and reaction conditions. tandfonline.com

Enantioselective Transformations

The presence of the chiral center and the prochiral ketone makes this compound a substrate for enantioselective transformations, especially enzymatic reductions. Asymmetric reduction of the ketone is a powerful method for producing optically active compounds.

Research on the enzymatic reduction of similar β-keto esters has demonstrated high levels of enantioselectivity. For instance, the enzyme Diethyl 2-methyl-3-oxosuccinate reductase, purified from Saccharomyces fermentati, catalyzes the NADPH-dependent reduction of Diethyl 2-methyl-3-oxosuccinate to the corresponding syn- and anti-β-hydroxy esters with an enantiomeric excess (e.e.) of over 99%. tandfonline.com Similarly, the reduction of various 2-oxosuccinic acid esters using fermenting baker's yeast yields optically pure (S)-malic acid esters in high enantiomeric excess. core.ac.uk These transformations highlight the potential to control the stereochemical outcome of reactions at the ketone group, leading to valuable chiral building blocks for synthesis.

Table 1: Enantioselective Reduction of 2-Oxosuccinate Derivatives

| Substrate | Reducing Agent/Enzyme | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Diethyl 2-methyl-3-oxosuccinate | Diethyl 2-methyl-3-oxosuccinate reductase (Saccharomyces fermentati) | syn- and anti-β-hydroxy esters | >99% | tandfonline.com |

| Diethyl 2-oxosuccinate | Fermenting Baker's Yeast | (S)-(-)-Diethyl malate | 97-100% | core.ac.uk |

| 1-Methyl 4-butyl 2-oxosuccinate | Fermenting Baker's Yeast | (S)-(-)-1-Methyl 4-butyl malate | 85% | core.ac.uk |

Applications of Diethyl 2 Isopropyl 3 Oxosuccinate in Complex Organic Synthesis

Diethyl 2-isopropyl-3-oxosuccinate as a Versatile C5 Building Block

The carbon framework of this compound provides a readily accessible five-carbon unit that can be strategically incorporated and modified to generate a variety of complex organic structures. Its utility as a C5 building block is particularly evident in the synthesis of substituted succinic acid derivatives and the construction of five-membered oxygen-containing heterocycles.

Synthesis of Substituted Succinic Acid Derivatives

This compound serves as a key precursor for the synthesis of various substituted succinic acid derivatives. The presence of the reactive ketone and ester groups allows for a range of chemical manipulations, including reduction and subsequent transformations. For instance, the reduction of the keto group can lead to the corresponding alcohol, which can be further functionalized. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, providing a scaffold for further modifications.

A notable application is in the preparation of optically active succinic acid derivatives. nih.gov For example, the synthesis of (2S)-2-Benzyl-3-(cis-hexahydroisoindolin-2-ylcarbonyl) propionic acid, a key intermediate for a hypoglycemic agent, can be achieved from (S)-2-benzylsuccinic acid. nih.gov While not a direct use of this compound, this highlights the importance of substituted succinates in medicinal chemistry, a class of compounds accessible from precursors like this compound. The general strategy involves the regioselective functionalization of the succinic acid backbone. nih.gov

| Starting Material | Reagents | Product | Application |

| (S)-2-Benzylsuccinic acid | Thionyldiimidazole, cis-hexahydroisoindoline | (2S)-2-Benzyl-3-(cis-hexahydroisoindolin-2-ylcarbonyl) propionic acid | Intermediate for hypoglycemic agent KAD-1229 |

Construction of γ-Lactones and Furanones

The structural framework of this compound is well-suited for the construction of five-membered rings, particularly γ-lactones and furanones. These motifs are prevalent in a wide array of natural products and biologically active molecules. The synthesis of these heterocycles often involves intramolecular cyclization reactions, where the functional groups within the this compound scaffold react to form the ring system.

While direct examples utilizing this compound for γ-lactone and furanone synthesis are not extensively detailed in the provided search results, the general reactivity of related β-keto esters is well-established in this context. For instance, the reduction of the ketone followed by intramolecular lactonization is a common strategy. Furthermore, related 2-substituted 3-oxosuccinate esters are known to be precursors for furan (B31954) derivatives, which are important intermediates in organic synthesis. ntu.edu.sg

Role in Asymmetric Synthesis and Chiral Pool Applications

The stereoselective synthesis of complex molecules is a cornerstone of modern organic chemistry, and this compound can play a significant role in this area. Its prochiral center at the C2 position, along with its versatile functional groups, makes it an attractive substrate for asymmetric transformations and a potential precursor for chiral building blocks.

Precursor for Optically Active Alcohols and Acids

The reduction of the ketone group in this compound can lead to the formation of a chiral secondary alcohol. By employing chiral reducing agents or catalysts, this reduction can be performed enantioselectively, providing access to optically active hydroxy-succinate derivatives. These chiral building blocks are valuable intermediates for the synthesis of a variety of target molecules. For example, the enzyme diethyl 2-methyl-3-oxosuccinate reductase catalyzes the reduction of diethyl 2-methyl-3-oxosuccinate to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate, demonstrating the potential for enzymatic and, by extension, chemo-catalytic asymmetric reduction of similar substrates. scribd.comkegg.jp

Similarly, subsequent chemical modifications of the resulting chiral alcohols or the ester groups can lead to the synthesis of optically active carboxylic acids. These chiral acids are important components of many pharmaceuticals and natural products.

| Substrate | Enzyme/Catalyst | Product | Chirality |

| Diethyl 2-methyl-3-oxosuccinate | Diethyl 2-methyl-3-oxosuccinate reductase | Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate | (2R, 3R) |

Chiral Auxiliaries and Catalytic Asymmetric Reactions

In asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. bath.ac.uk While the direct use of this compound as a chiral auxiliary is not explicitly documented, its derivatives could potentially serve this purpose. The introduction of a chiral moiety to the succinate (B1194679) backbone could allow it to direct the stereochemistry of subsequent reactions.

Furthermore, this compound can be a substrate in catalytic asymmetric reactions. The development of chiral catalysts that can differentiate between the enantiotopic faces of the ketone or the prochiral center would enable the enantioselective synthesis of a wide range of functionalized succinate derivatives. The use of chiral auxiliaries is a well-established strategy for obtaining pure enantiomers when a racemic mixture is formed. google.com For instance, derivatization with a chiral auxiliary, followed by separation of the diastereomeric mixture and subsequent cleavage of the auxiliary, is a common approach. google.com

Heterocycle Synthesis Employing this compound Scaffolds

The reactive functionalities of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. researchgate.netmdpi.com The condensation of its dicarbonyl moiety with binucleophiles is a powerful strategy for constructing a diverse array of ring systems.

For example, the reaction of β-keto esters, such as diethyl 2-methyl-3-oxosuccinate, with 2-aminopyridines in the presence of a catalyst like bismuth trichloride (B1173362) can yield 4H-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net This reaction demonstrates the utility of substituted oxosuccinates in constructing fused heterocyclic systems.

Furthermore, this compound can be a precursor for the synthesis of pyridazinones, a class of heterocycles with a broad spectrum of biological activities. scispace.com The general synthesis of pyridazinones often involves the cyclization of a γ-keto acid with hydrazine (B178648) hydrate. scispace.com this compound, after hydrolysis and decarboxylation, could potentially provide the necessary γ-keto acid precursor.

The versatility of oxosuccinate derivatives extends to the synthesis of pyrazoles and pyrrolotriazines. For instance, the C-alkylation of an oxalacetate (B90230) salt with a hydrazonyl bromide can lead to a 2-hydrazonoethyl-3-oxosuccinate, which then undergoes cyclodehydration to form an aminopyrrole, a key intermediate for pyrrolotriazines. researchgate.net

| Heterocycle | Synthetic Strategy | Precursor Type |

| 4H-Pyrido[1,2-a]pyrimidin-4-ones | Condensation with 2-aminopyridines | β-keto ester (e.g., Diethyl 2-methyl-3-oxosuccinate) |

| Pyridazinones | Cyclization with hydrazine | γ-keto acid (potentially derived from this compound) |

| Pyrrolotriazines | C-alkylation with hydrazonyl bromide followed by cyclodehydration | Oxalacetate salt |

Biochemical Relevance and Enzymatic Biotransformations

Diethyl 2-isopropyl-3-oxosuccinate as an Intermediate in Metabolic Pathways

This compound and its corresponding acid form, 2-isopropyl-3-oxosuccinate, are recognized as intermediates in significant metabolic pathways, particularly in the biosynthesis of branched-chain amino acids. umaryland.edu

Connections to Branched-Chain Amino Acid Biosynthesis (e.g., Leucine)

2-Isopropyl-3-oxosuccinate is a key intermediate in the biosynthesis of leucine (B10760876). umaryland.eduymdb.ca This metabolic pathway is crucial for the synthesis of essential amino acids in various organisms, including bacteria, yeast, and plants. umaryland.eduymdb.ca The formation of 2-isopropyl-3-oxosuccinate occurs from (2R,3S)-3-isopropylmalate through an oxidative decarboxylation reaction. umaryland.edu This step is a critical juncture in the leucine biosynthesis pathway, which begins with the precursor 2-ketoisovalerate. umaryland.edunih.gov

The enzyme responsible for this conversion is 3-isopropylmalate dehydrogenase. scribd.comgenome.jp This enzyme catalyzes the NAD+-dependent oxidation of (2R,3S)-3-isopropylmalate to (2S)-2-isopropyl-3-oxosuccinate. scribd.com Subsequently, (2S)-2-isopropyl-3-oxosuccinate undergoes spontaneous decarboxylation to yield 4-methyl-2-oxopentanoate. umaryland.eduscribd.com The pathway then continues with transamination to produce the final product, leucine. umaryland.edu The involvement of this compound is noted in several metabolic pathway databases, including those for Pseudomonas aeruginosa and yeast. umaryland.eduymdb.ca

Role in Intermediary Metabolism and Anabolic Pathways

Beyond its specific role in leucine biosynthesis, 2-isopropyl-3-oxosuccinate is part of the broader network of intermediary metabolism, connecting to C5-branched dibasic acid metabolism. umaryland.edu As an intermediate, it links the metabolism of amino acids with central carbon metabolism. Anabolic pathways, such as the synthesis of branched-chain amino acids, are essential for providing the building blocks for protein synthesis and other vital cellular components. The regulation of these pathways is critical for cellular growth and maintenance. google.com In some microorganisms, the intermediates of these pathways can be diverted for the production of other valuable compounds, such as branched-chain alcohols. nih.gov

Enzymatic Reductions of this compound Analogues

The enzymatic reduction of β-keto esters, a class of compounds to which this compound belongs, is a well-studied area of biocatalysis. ontosight.airesearchgate.net These reactions are of significant interest due to their ability to produce chiral β-hydroxy esters, which are valuable building blocks for the synthesis of pharmaceuticals and other fine chemicals. ontosight.ainih.gov

Characterization of Oxidoreductases Acting on β-Ketoesters

A variety of oxidoreductases, also known as ketoreductases, have been identified and characterized for their ability to reduce β-keto esters. acs.orgjst.go.jpmdpi.com These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family and often exhibit high stereoselectivity. mdpi.comnih.gov Researchers have isolated and characterized these enzymes from various sources, including bacteria and yeast. jst.go.jptandfonline.comnih.gov For instance, a study on Streptomyces avermitilis led to the purification and characterization of three α-keto ester reductases that also showed activity towards β-keto esters. jst.go.jp Similarly, a thermostable ketoreductase from a hot spring metagenome, named Is2-SDR, demonstrated the ability to reduce a diverse range of substrates, including β-ketoesters. mdpi.com The characterization of these enzymes typically involves determining their substrate specificity, optimal pH and temperature, and cofactor dependency. tandfonline.com

Stereoselective Bioreductions by Microorganisms (e.g., Yeast)

Whole-cell biocatalysis using microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), is a common method for the stereoselective reduction of β-keto esters. researchgate.netresearchgate.net Yeast contains a multitude of oxidoreductases that can catalyze these reductions, often with high enantiomeric excess. acs.orgresearchgate.net The stereochemical outcome of the reduction can be influenced by the specific yeast strain and the structure of the β-keto ester substrate. researchgate.netresearchgate.net For example, the reduction of dimethyl 2-methyl-3-oxosuccinate by fermenting baker's yeast yields a mixture of (2R, 3R) and (2S, 3R) isomers. researchgate.net The use of whole cells is advantageous as it provides the necessary cofactors and their regeneration systems in situ. researchgate.net

Enzymatic Mechanism of Action and Cofactor Requirements

The enzymatic reduction of β-keto esters by oxidoreductases involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, either NADH or NADPH, to the carbonyl carbon of the substrate. ontosight.ainih.gov The enzyme's active site binds both the substrate and the cofactor in a specific orientation, which dictates the stereochemistry of the resulting β-hydroxy ester. nih.gov

Most oxidoreductases acting on β-keto esters are dependent on either NADH or NADPH as the electron donor. ontosight.ainih.gov For example, the enzyme diethyl 2-methyl-3-oxosuccinate reductase is NADPH-dependent. tandfonline.comwikipedia.org The reaction catalyzed is a reversible oxidation-reduction, where the enzyme facilitates the transfer of a hydride from the CH-OH group of the donor to NADP+ in the reverse reaction. wikipedia.org The systematic name for this particular enzyme is diethyl-(2R,3R)-2-methyl-3-hydroxysuccinate:NADP+ 3-oxidoreductase. wikipedia.org The cofactor preference can vary between enzymes; for instance, a thermophilic alcohol dehydrogenase, Tt27-HBDH, showed a 6-fold higher activity with NADH compared to NADPH for the reduction of a β-ketoester. nih.gov

Table of Research Findings on Enzymatic Reductions of β-Ketoesters

| Enzyme/Organism | Substrate | Product Stereochemistry | Cofactor | Key Findings | Reference |

|---|---|---|---|---|---|

| Saccharomyces fermentati | Diethyl 2-methyl-3-oxosuccinate | (2S,3R)-anti-β-hydroxy ester | NADPH | Purified enzyme showed high stereoselectivity (>99% e.e.). | tandfonline.com |

| Neurospora crassa Carbonyl Reductase (NcCR) | Ethyl 4-chloro-3-oxobutanoate | (S)-4-chloro-3-hydroxybutanoate | NADPH | Enantioselectivity is temperature-dependent, with higher ee at lower temperatures. | nih.gov |

| Aromatoleum aromaticum (S)-1-phenylethanol dehydrogenase (PEDH) | Various β-keto esters | Mainly (S)-alcohols | NADH | High enantioselectivity across a broad range of substrates. | nih.gov |

| Thermophilic Alcohol Dehydrogenase (Tt27-HBDH) | Ethyl 3-hydroxybutyrate (B1226725) and its corresponding β-ketoester | (S)-3-hydroxybutyrate | NADH (preferred) | Fully enantioselective towards the (S)-isomer. | nih.gov |

| Kluyveromyces marxianus | Various β-ketoester derivatives | (R)- or (S)-β-hydroxyesters | Not specified | Product configuration depends on the substrate structure. | researchgate.net |

Synthetic Biology and Metabolic Engineering Applications

The strategic application of synthetic biology and metabolic engineering offers a powerful paradigm for the tailored production of valuable chemicals, including complex molecules like this compound. By harnessing and redesigning the metabolic machinery of microorganisms, it is possible to establish novel biosynthetic routes and enhance the production of desired compounds.

Manipulation of Biosynthetic Pathways for Desired Products

The biosynthesis of this compound is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs), as its core structure, 2-isopropyl-3-oxosuccinate (also known as 2-isopropyl-3-oxosuccinic acid or IPOS), is an intermediate in pathways such as leucine biosynthesis. nih.govymdb.ca Metabolic engineering efforts have extensively focused on optimizing the production of BCAAs and their precursor α-keto acids in various microbial hosts, providing a foundational toolkit for the potential synthesis of derivatives like this compound.

A primary strategy involves the redirection of carbon flux from central metabolism, such as glycolysis and the tricarboxylic acid (TCA) cycle, towards the BCAA biosynthetic pathways. frontiersin.org For instance, in engineered Escherichia coli, the overexpression of key enzymes can significantly enhance the pool of α-keto acid precursors. pnas.org A critical target for manipulation is the enzyme acetohydroxyacid synthase (AHAS), which catalyzes a key committed step in BCAA synthesis. researchgate.net However, AHAS is often subject to feedback inhibition by the final BCAA products, which presents a major bottleneck. researchgate.net To circumvent this, rational protein design and site-directed mutagenesis have been employed to create feedback-resistant AHAS variants, leading to increased production of α-keto acid intermediates. pnas.orgresearchgate.net

Furthermore, the elimination of competing metabolic pathways is a common strategy to maximize the carbon flow towards the target molecule. This can be achieved through gene knockouts. For example, deleting genes involved in the degradation of the desired α-keto acid or pathways that divert precursors away from the target biosynthetic route can significantly improve yields. acs.org

The extension of natural metabolic pathways to produce non-natural compounds is another hallmark of synthetic biology. By introducing heterologous enzymes with novel substrate specificities or by engineering existing enzymes, the metabolic network of an organism can be expanded. pnas.org For instance, researchers have successfully engineered the chain elongation pathway for BCAAs to produce longer-chain keto acids and alcohols. pnas.org This principle of pathway extension could be applied to generate novel derivatives of 2-isopropyl-3-oxosuccinate.

The following table summarizes various metabolic engineering strategies employed in different microorganisms to enhance the production of BCAAs and related α-keto acids, which are precursors to this compound.

| Microorganism | Target Product(s) | Key Engineering Strategies | Reported Titer/Yield | Reference |

| Corynebacterium glutamicum | Branched-Chain Amino Acids (BCAAs) | - Overexpression of feedback-resistant acetohydroxyacid synthase (AHAS)- Deletion of competing pathways | Not specified | researchgate.net |

| Escherichia coli | L-Valine | - Site-directed mutagenesis to remove feedback inhibition and transcriptional attenuation- Co-amplification of ilvCED genes | 0.378 g of L-valine per gram of glucose | pnas.org |

| Escherichia coli | (S)-3-methyl-1-pentanol (a non-natural alcohol) | - Engineering of 2-isopropylmalate synthase for chain elongation- Altering substrate specificity of downstream enzymes | Not specified | pnas.org |

| Bacillus subtilis | Mycosubtilin (B72517) isoforms (derived from branched-chain fatty acids) | - Overexpression of ilvA gene (threonine dehydratase)- Knockout of the codY gene | +41% anteiso-C17 mycosubtilin production with ilvA overexpression | mdpi.com |

| Escherichia coli | Glutarate | - Introduction of a "+1" carbon chain extension pathway from α-ketoglutarate- CRISPRi-mediated interference of competing TCA cycle genes | 0.42 g/L | acs.org |

Production of this compound or its Derivatives via Engineered Organisms

While the direct microbial production of this compound has not been extensively documented in publicly available research, the principles of synthetic biology and the existing work on related compounds strongly support its feasibility. The production would likely involve a two-pronged approach: first, the engineering of a microbial host to overproduce the precursor 2-isopropyl-3-oxosuccinate, and second, the introduction of an enzymatic or chemical step for its esterification.

One potential pathway for the biosynthesis of the precursor involves leveraging the leucine biosynthesis pathway. In yeast, (2S)-2-isopropyl-3-oxosuccinate is a known metabolite in this pathway. ymdb.ca An engineered microorganism, such as Saccharomyces cerevisiae or Escherichia coli, could be modified to accumulate this intermediate. This would likely involve the strategies mentioned previously, such as the overexpression of upstream pathway enzymes and the deletion or downregulation of enzymes that consume 2-isopropyl-3-oxosuccinate.

A study on the production of multi-methyl-branched esters (MBE) in E. coli identified 2-isopropyl-3-oxosuccinate (IPOS) as an intermediate in a heterologous biosynthetic pathway. nih.gov This demonstrates that E. coli can indeed be engineered to synthesize this specific α-keto acid.

Once the precursor 2-isopropyl-3-oxosuccinate is produced, the final step would be its esterification to yield this compound. This could potentially be achieved through:

In vivo enzymatic esterification: Introducing a heterologous alcohol acyltransferase (AAT) or a lipase (B570770) with suitable substrate specificity into the engineered microorganism. These enzymes catalyze the formation of esters from alcohols and acyl-CoA or acid moieties. The challenge would lie in identifying or engineering an enzyme that efficiently utilizes 2-isopropyl-3-oxosuccinate and ethanol (B145695) as substrates.

In vitro chemical or enzymatic conversion: The microbially produced 2-isopropyl-3-oxosuccinate could be recovered from the fermentation broth and then esterified using established chemical methods or through biocatalytic conversion using purified enzymes. Biocatalytic reduction of α-keto esters using whole cells has been demonstrated, indicating the potential for enzymatic modifications of such compounds. abap.co.in

The following table outlines a hypothetical engineered pathway for the production of this compound in a microbial host like E. coli.

| Metabolic Engineering Step | Gene(s)/Enzyme(s) to be Engineered | Rationale |

| Enhance Precursor Supply | Overexpress genes from the central carbon metabolism (e.g., pyruvate (B1213749) dehydrogenase complex) | Increase the pool of pyruvate, a key precursor for BCAA biosynthesis. |

| Upregulate BCAA Pathway | Overexpress feedback-resistant versions of acetohydroxyacid synthase (ilvBN) and other pathway enzymes (ilvC, ilvD) | Drive carbon flux towards the synthesis of α-ketoisovalerate, the precursor to the leucine pathway. |

| Channel Flux to Leucine Pathway | Overexpress leucine biosynthesis genes (leuA, leuB, leuC, leuD) | Convert α-ketoisovalerate to 2-isopropyl-3-oxosuccinate. |

| Accumulate Precursor | Downregulate or knockout genes for enzymes that consume 2-isopropyl-3-oxosuccinate | Prevent the conversion of the target precursor to downstream metabolites. |

| Final Esterification | Introduce a heterologous alcohol acyltransferase or lipase | Catalyze the esterification of 2-isopropyl-3-oxosuccinate with ethanol to produce this compound. |

The development of such an engineered organism would represent a significant advancement, enabling the sustainable and controlled production of this compound from renewable feedstocks.

Advanced Spectroscopic and Structural Elucidation of Diethyl 2 Isopropyl 3 Oxosuccinate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterizing Tautomeric Forms and Stereochemistry

¹H and ¹³C NMR Chemical Shifts and Coupling Patterns

The ¹H and ¹³C NMR spectra of Diethyl 2-isopropyl-3-oxosuccinate are expected to show distinct sets of signals corresponding to the keto and enol tautomers. The ratio of these tautomers is highly dependent on the solvent, concentration, and temperature. nanalysis.com

In the keto tautomer , the key signals would include a doublet for the methine proton at the C2 position, coupled to the methine of the isopropyl group. The isopropyl group itself would present as a multiplet for the CH and two doublets for the diastereotopic methyl groups. The two diethyl ester groups would show characteristic triplets for the methyl protons and quartets for the methylene (B1212753) protons.

The enol tautomer presents a significantly different spectral pattern due to the formation of a C=C double bond and a hydroxyl group. A highly deshielded signal corresponding to the enolic hydroxyl proton is typically observed, often as a broad singlet around 13-15 ppm, due to intramolecular hydrogen bonding. researchgate.netmdpi.com The signal for the C2 proton disappears, as this carbon becomes part of the double bond.

While specific experimental data for this compound is not widely published, expected chemical shifts can be inferred from structurally similar compounds such as Diethyl 2-methyl-3-oxosuccinate and Diethyl 2-cyano-3-oxosuccinate. researchgate.netnih.gov

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Keto Tautomer | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isopropyl-CH₃ | ~ 0.9 - 1.1 (two doublets) | ~ 18 - 20 |

| Isopropyl-CH | ~ 2.8 - 3.2 (multiplet) | ~ 28 - 32 |

| Ester-CH₃ | ~ 1.2 - 1.4 (two triplets) | ~ 14 |

| Ester-CH₂ | ~ 4.1 - 4.3 (two quartets) | ~ 61 - 63 |

| C2-H | ~ 3.5 - 3.8 (doublet) | ~ 55 - 58 |

| C1, C4 Ester C=O | - | ~ 165 - 170 |

| C3 Ketone C=O | - | ~ 195 - 205 |

| Enol Tautomer | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isopropyl-CH₃ | ~ 1.0 - 1.2 (doublet) | ~ 20 - 22 |

| Isopropyl-CH | ~ 3.0 - 3.4 (multiplet) | ~ 26 - 30 |

| Ester-CH₃ | ~ 1.2 - 1.4 (two triplets) | ~ 14 |

| Ester-CH₂ | ~ 4.1 - 4.4 (two quartets) | ~ 60 - 62 |

| C2-C | - | ~ 95 - 105 |

| C3-C | - | ~ 170 - 175 (enol C-OH) |

| C1, C4 Ester C=O | - | ~ 164 - 169 |

| Enolic OH | ~ 13.0 - 15.0 (singlet, broad) | - |

Note: These are predicted values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

NOESY and COSY for Structural Confirmation

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for the unambiguous assignment of the proton signals and for confirming the compound's three-dimensional structure. nih.govresearchgate.net

COSY (Correlation Spectroscopy): A COSY experiment would definitively establish the connectivity of the proton spin systems. researchgate.netresearchgate.net Key expected correlations include:

The C2 methine proton with the isopropyl methine proton in the keto form.

The isopropyl methine proton with the two isopropyl methyl groups.

The ethyl ester methylene protons with their corresponding methyl protons.

This allows for the clear differentiation of the isopropyl and ethyl fragments within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry and conformation. nih.govsemanticscholar.org For this compound, NOESY could be used to:

Confirm the spatial relationship between the isopropyl group and the main chain of the molecule.

In the enol form, a strong NOE correlation would be expected between the enolic hydroxyl proton and nearby protons, such as those on the isopropyl group, confirming the cis-enol configuration stabilized by intramolecular hydrogen bonding.

Distinguish between different rotamers or conformations by observing specific through-space interactions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Tautomerism

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for monitoring the keto-enol tautomerism. The spectra of the keto and enol forms are markedly different, particularly in the carbonyl and hydroxyl stretching regions. researchgate.netmdpi.com

The keto tautomer is characterized by two distinct carbonyl (C=O) stretching bands:

An ester carbonyl stretch, typically found in the range of 1750–1735 cm⁻¹.

A ketone carbonyl stretch, usually appearing around 1725–1705 cm⁻¹.

The enol tautomer displays a different set of characteristic bands:

A broad O-H stretching band from the enolic hydroxyl group, typically observed in the 3200–2500 cm⁻¹ region. The broadness is a result of strong intramolecular hydrogen bonding.

A conjugated ester carbonyl (C=O) stretch at a lower frequency, around 1670–1650 cm⁻¹, due to conjugation with the C=C double bond and involvement in the hydrogen bond.

A C=C stretching band around 1620–1600 cm⁻¹.

The presence and relative intensities of these bands in an IR or Raman spectrum can provide a qualitative or even semi-quantitative measure of the keto-enol equilibrium under the conditions of analysis. For instance, in a detailed study of Diethyl 2-cyano-3-oxosuccinate, the IR spectrum clearly showed strong C=O absorption bands at 1742, 1667, and 1610 cm⁻¹, along with a broad absorption for the acidic enol OH group, indicating a strong preference for the enol form. researchgate.netmdpi.com

Characteristic Vibrational Frequencies for this compound Tautomers

| Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | - | 3200 - 2500 | Broad |

| C-H stretch (aliphatic) | 3000 - 2850 | 3000 - 2850 | Medium-Strong |

| Ester C=O stretch | 1750 - 1735 | - | Strong |

| Ketone C=O stretch | 1725 - 1705 | - | Strong |

| Conjugated Ester C=O stretch | - | 1670 - 1650 | Strong |

| C=C stretch | - | 1620 - 1600 | Medium-Variable |

| C-O stretch | 1300 - 1150 | 1300 - 1150 | Strong |

X-ray Crystallography of this compound Derivatives and Related Structures

While a crystal structure for this compound itself is not reported in the surveyed literature, extensive structural information can be derived from the X-ray crystallographic analysis of closely related compounds, such as Diethyl 2-cyano-3-oxosuccinate. researchgate.netmdpi.com These studies provide critical insights into the preferred solid-state conformations and the nature of intermolecular interactions.

Solid-State Conformations and Intermolecular Interactions (e.g., Hydrogen Bonding, Dimerization, Stacking)

X-ray diffraction studies on Diethyl 2-cyano-3-oxosuccinate have revealed that the molecule exists exclusively in the enol form in the crystalline state. researchgate.netmdpi.com A key feature of its solid-state structure is the formation of planar, centrosymmetric dimers.

Hydrogen Bonding: The primary interaction driving dimerization is a strong intermolecular hydrogen bond between the enolic hydroxyl group of one molecule and the ester carbonyl oxygen of a neighboring molecule.

Dimerization: This "head-to-tail" hydrogen bonding arrangement results in the formation of stable dimers.

Stacking: These planar dimers then pack into extended stacks within the crystal lattice, stabilized by van der Waals forces.

It is highly probable that this compound, if crystallized, would adopt a similar enolic conformation and participate in comparable intermolecular hydrogen bonding and dimerization, as this is a common structural motif for β-keto esters in the solid state. The bulky isopropyl group might, however, influence the specifics of the crystal packing and the stacking arrangement.

Elucidation of Enol Form Predominance in Crystalline States

The crystallographic data for derivatives of diethyl 2-oxosuccinate unequivocally demonstrates the predominance of the enol tautomer in the solid state. researchgate.netmdpi.com The ability to form a stable, intramolecularly hydrogen-bonded six-membered ring, which is then further stabilized by intermolecular hydrogen bonding to form dimers, provides a strong thermodynamic driving force for enolization in the crystal lattice. This is a common phenomenon observed in β-dicarbonyl compounds, where the ordered, hydrogen-bonded network of the enol form often leads to a more stable crystal packing than what could be achieved by the keto form. The analysis of Diethyl 2-cyano-3-oxosuccinate showed that the molecules are present as enol-form dimers packed in stacks, with no evidence of the keto tautomer in the crystal structure. researchgate.net

Theoretical and Computational Chemistry Approaches to Diethyl 2 Isopropyl 3 Oxosuccinate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) within a molecule. These calculations, often employing methods like Density Functional Theory (DFT) or ab initio calculations, solve approximations of the Schrödinger equation to determine molecular properties.

For a molecule like Diethyl 2-isopropyl-3-oxosuccinate, these calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles. The electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Bond Lengths from Crystal Structure of a Related Compound (Diethyl 2-cyano-3-oxosuccinate, enol form)

| Bond | Length (Å) |

|---|---|

| C=O (keto) | 1.234 |

| C-O (ester) | 1.322 |

| C=O (ester) | 1.209 |

| C-C (keto-vinyl) | 1.472 |

| C=C (vinyl) | 1.341 |

This data is for Diethyl 2-cyano-3-oxosuccinate and serves as an example of parameters that can be determined. mdpi.com

DFT calculations are also used to determine HOMO and LUMO energy levels. acs.org These values help in understanding the molecule's potential as an electron donor or acceptor in chemical reactions.

Computational Modeling of Tautomeric Equilibria and Energy Barriers

β-keto esters such as this compound can exist in a dynamic equilibrium between their keto and enol tautomeric forms. Computational modeling is an invaluable tool for studying this tautomerism, providing information on the relative stability of the tautomers and the energy barrier for their interconversion. researchgate.net

The position of the keto-enol equilibrium is influenced by several factors, including the electronic nature of substituents and the polarity of the solvent. semanticscholar.orgmdpi.com The presence of an alkoxy group in β-ketoesters generally reduces the enol content compared to β-diketones. semanticscholar.org Furthermore, substituents at the α-carbon play a crucial role; electron-withdrawing groups tend to stabilize the enol form, whereas electron-donating groups, such as the isopropyl group in the target molecule, are expected to favor the keto form.

Quantum chemical calculations can predict the relative energies (ΔE) and Gibbs free energies (ΔG) of the keto and enol tautomers. A negative ΔG for the keto-to-enol transformation indicates that the enol form is more stable. researchgate.net The transition state connecting the two tautomers can also be located, and its energy determines the activation barrier for the isomerization process. Studies on similar β-ketoesters often employ DFT methods, such as B3LYP with large basis sets like 6-311++G**, to accurately model these equilibria. semanticscholar.org In solution, the effect of the solvent is often included using continuum solvation models.

Table 2: Factors Influencing Keto-Enol Tautomerism in β-Keto Esters

| Factor | Influence on Equilibrium | Reference |

|---|---|---|

| Substituents | Electron-withdrawing groups at the α-position stabilize the enol form. Electron-donating groups favor the keto form. | |

| Solvent Polarity | The less polar enol form is often favored in nonpolar solvents, while the more polar keto form can be stabilized by polar solvents. | semanticscholar.orgmdpi.com |

| Intramolecular H-Bonding | A strong intramolecular hydrogen bond in the cis-enol form significantly stabilizes it. | semanticscholar.org |

For Diethyl 2-cyano-3-oxosuccinate, the equilibrium is strongly shifted towards the enol form, a fact attributed to the electron-withdrawing nature of the cyano group. researchgate.net Conversely, for this compound, the electron-donating isopropyl group would likely result in the keto form being the predominant tautomer under most conditions.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the detailed pathways of chemical reactions. By mapping the potential energy surface, DFT can identify reactants, products, intermediates, and transition states, providing a step-by-step understanding of the reaction mechanism.

For this compound, DFT could be applied to elucidate the mechanisms of various important reactions, such as Claisen condensation, alkylation, or enzymatic transformations. For example, in a Claisen condensation, DFT could model the initial deprotonation at the α-carbon, the subsequent nucleophilic attack on an ester, and the final steps to form the β-keto ester product.

While specific DFT studies on the reaction mechanisms of this compound are not prominent in the literature, the methodology has been widely applied to similar systems. For instance, DFT has been used to calculate the activation free energies for enzymatic reactions involving structurally related ketoacids, demonstrating that there is no intrinsic barrier to the use of long alkyl-chain substrates in certain enzymes. nih.gov In other studies, DFT has been crucial in identifying the true reactive species in complex catalytic cycles, such as proposing a high-spin Mn(V)-oxo species as the active oxidant in certain hydroxylation reactions. researchgate.net

A hypothetical DFT study on the reduction of the ketone group in this compound would involve:

Optimizing the geometries of the reactant, the reducing agent (e.g., NaBH₄), and the final alcohol product.

Locating the transition state for the hydride attack on the carbonyl carbon.

Calculating the activation energy barrier for the reaction.

Modeling the protonation steps to yield the final product.

These calculations provide insights into reaction kinetics and selectivity, guiding synthetic chemists in optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. By simulating the motions of atoms and molecules over time, MD provides detailed information on conformational flexibility and the influence of the surrounding environment, such as a solvent or a protein binding site. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, leading to a large number of possible conformations. MD simulations can identify the most populated (lowest energy) conformations and the pathways for interconversion between them. This is particularly important for understanding how the molecule might fit into an enzyme's active site. google.com

Furthermore, MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvent effects. Simulations in different solvents (e.g., water, ethanol (B145695), chloroform) can reveal how the solvent structure around the solute affects its conformation and dynamics. This is crucial as solvent polarity is known to influence the tautomeric equilibrium of β-keto esters. semanticscholar.orgmdpi.com

In the context of drug design or biochemistry, MD simulations are frequently used to study the interaction of small molecules with proteins. nih.gov A simulation of this compound bound to a hypothetical enzyme could:

Reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Assess the stability of the binding pose over time.

Provide insights into the conformational changes in both the ligand and the protein upon binding.

These simulations offer a dynamic picture that complements the static information obtained from methods like docking or quantum chemical calculations.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (2S)-2-isopropyl-3-oxosuccinate |

| 3,4-diaminofurazan |

| Acetyl-CoA |

| Diethyl 2-cyano-3-oxosuccinate |

| This compound |

| Ethanol |

| Ketoisovalerate |

| Chloroform |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Diethyl 2-isopropyl-3-oxosuccinate Transformations

The reactivity of the keto and ester functional groups in this compound makes it an ideal substrate for a variety of catalytic transformations. Future research is geared towards the development of novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

One promising area of research involves the use of ruthenium-based catalysts. Chiral ruthenium(II) complexes have shown significant promise in the hydrogenation of α-substituted β-keto esters, a process known as dynamic kinetic resolution. cdnsciencepub.com This methodology could be adapted for this compound to produce chiral β-hydroxy esters, which are valuable intermediates in the pharmaceutical industry. Furthermore, ruthenium catalysts supported on porous organic polymers are being explored for the asymmetric hydrogenation of β-keto esters, offering the advantages of high activity, excellent enantioselectivity, and catalyst recyclability. sioc-journal.cn Beyond hydrogenation, ruthenium complexes are also effective in catalyzing the asymmetric Diels-Alder reactions of unsaturated β-ketoesters, leading to the formation of complex cyclic structures with high stereoselectivity. acs.org

Titanium-based catalysts also present a compelling avenue for research. Chiral titanium complexes have been successfully employed in the enantioselective α-hydroxylation of β-ketoesters, a reaction that introduces a hydroxyl group at the α-position with high enantioselectivity. nih.govnih.gov Applying this to this compound would provide a direct route to valuable α-hydroxy-β-ketoester derivatives. The steric and electronic properties of the isopropyl group in this compound could influence the stereochemical outcome of these reactions, a factor that warrants detailed investigation.

Exploration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding synthetic strategies, and the use of this compound in such processes is an area of active exploration. Research is focused on replacing hazardous reagents and solvents with more environmentally benign alternatives.

Furthermore, the use of natural and green catalysts is gaining traction. Citrus juice, for example, has been successfully employed as a catalyst for the synthesis of β-enaminones from β-dicarbonyl compounds and primary amines under solvent-free conditions. nih.gov This approach, which utilizes a readily available and non-toxic natural product, could be extended to the synthesis of enaminone derivatives of this compound. The development of catalyst and solvent-free synthesis methods for β-enaminone derivatives further underscores the trend towards more sustainable chemical manufacturing. ajgreenchem.com The exploration of such green methodologies for the transformation of this compound is a key future research direction.

Expanding the Scope of Asymmetric Synthesis with this compound Derivatives

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound and its derivatives are valuable precursors for asymmetric synthesis, and future research aims to expand their utility in this domain.

A key focus is the development of highly enantioselective reactions. For instance, chiral calcium phosphates have been used as catalysts for the enantioselective amination of β-keto esters, producing chiral α-amino-β-keto ester derivatives with high yields and enantioselectivities. nih.gov The application of this methodology to this compound would provide access to a range of chiral amino acid derivatives. Another powerful tool is the vinylogous Mukaiyama-Mannich reaction, where chiral disulfonimides catalyze the reaction of silyloxydienes (derived from compounds like this compound) with imines to yield δ-amino-β-ketoester derivatives with excellent enantioselectivity. nih.govbohrium.com

Dynamic kinetic asymmetric hydrogenation, catalyzed by iridium complexes, is another promising strategy for producing β-hydroxy α-amino acid derivatives from α-amino β-ketoesters. rsc.org This method offers excellent diastereo- and enantioselectivities. The bioreduction of β-ketoesters using whole cells of microorganisms like Kluyveromyces marxianus also presents a green and highly selective method for obtaining chiral β-hydroxyesters. scielo.br The influence of the molecular structure of the β-ketoester, including the nature of the alkyl substituent like the isopropyl group, on the conversion and enantiomeric excess is a critical area for further investigation. scielo.br

Deeper Investigation into the Enzymatic Reactivity and Inhibitor Design

The interaction of this compound and its analogs with biological systems is a burgeoning area of research, with significant potential for the development of new therapeutic agents.

(2S)-2-Isopropyl-3-oxosuccinate is a known intermediate in the leucine (B10760876) biosynthesis pathway in yeast, highlighting its relevance in metabolic processes. ymdb.ca Enzymes such as diethyl 2-methyl-3-oxosuccinate reductase, which catalyzes the NADPH-dependent reduction of the corresponding β-ketoester, have been purified and characterized from Saccharomyces fermentati. tandfonline.comwikipedia.org This enzyme exhibits high stereospecificity, producing optically pure hydroxy esters. tandfonline.com Further investigation into the substrate specificity of such enzymes could reveal their utility in the biocatalytic production of chiral molecules derived from this compound.